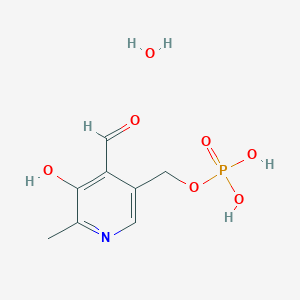

Pyridoxal 5'-phosphate hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEQUQSGVRRXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046594 | |

| Record name | Pyridoxal 5'-phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41468-25-1 | |

| Record name | Pyridoxal 5′-phosphate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41468-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041468251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal 5'-phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V5IOJ8338 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Pyridoxal 5'-Phosphate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in an estimated 4% of all classified enzymatic activities.[1][2] Its remarkable versatility stems from its ability to form a Schiff base with amino groups of substrates and to act as an electrophilic catalyst, stabilizing various carbanionic intermediates.[1][3] This in-depth guide elucidates the core mechanisms of PLP action, presents quantitative data for key enzyme classes, details relevant experimental protocols, and provides visual representations of the catalytic cycles.

The Fundamental Chemistry of PLP: The Schiff Base and the Electron Sink

The catalytic cycle of virtually all PLP-dependent enzymes begins with the formation of a covalent bond between the aldehyde group of PLP and the ε-amino group of a specific lysine residue in the enzyme's active site.[1] This initial structure is known as the internal aldimine .

Upon substrate binding, the amino group of the amino acid substrate displaces the enzyme's lysine, forming a new Schiff base with PLP. This new complex is termed the external aldimine . This transimination reaction positions the substrate for catalysis.

A key feature of PLP's catalytic power is its pyridine ring, which acts as an "electron sink." This allows for the delocalization and stabilization of the negative charge that develops on the substrate's α-carbon during the cleavage of bonds. This stabilization of carbanionic intermediates, often referred to as quinonoid intermediates, is central to the diverse array of reactions that PLP can catalyze.

Figure 1: General overview of Schiff base formation in PLP-dependent enzymes.

The Catalytic Repertoire of PLP

The versatility of PLP allows it to catalyze a wide range of reactions involving amino acids and other substrates. The specific reaction that occurs is determined by the three-dimensional structure of the enzyme's active site, which precisely orients the substrate-PLP complex.

Transamination

Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a fundamental process in amino acid metabolism. The reaction proceeds through a "ping-pong" mechanism where the amino group is first transferred from the amino acid substrate to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing an α-keto acid. The PMP then transfers the amino group to a second α-keto acid to form a new amino acid and regenerate the PLP-enzyme complex.

Figure 2: The ping-pong mechanism of PLP-dependent transamination.

Decarboxylation

PLP-dependent decarboxylases catalyze the removal of a carboxyl group from an amino acid, a crucial step in the synthesis of neurotransmitters like dopamine, serotonin, and GABA. The electron-sink capacity of PLP is essential for stabilizing the carbanion intermediate formed upon the release of CO2.

Figure 3: The mechanism of PLP-dependent amino acid decarboxylation.

Racemization

Amino acid racemases interconvert L- and D-amino acids, a process vital for bacterial cell wall synthesis and the production of certain antibiotics. PLP-dependent racemases facilitate the removal of the α-proton and its subsequent addition to the opposite face of the α-carbon, proceeding through a planar quinonoid intermediate.

β- and γ-Elimination and Substitution Reactions

PLP also mediates elimination reactions at the β- and γ-carbons of amino acid side chains. These reactions involve the abstraction of the α-proton, followed by the elimination of a leaving group from the β- or γ-position. Substitution reactions occur when the elimination is followed by the addition of a new nucleophile.

Retro-Aldol and Retro-Claisen Cleavage

In these reactions, PLP facilitates the cleavage of the Cα-Cβ bond of an amino acid. The resulting carbanion at the α-carbon is stabilized by the PLP cofactor. A prominent example is the conversion of serine to glycine and formaldehyde.

Quantitative Data on PLP-Dependent Enzymes

The kinetic parameters of PLP-dependent enzymes vary depending on the specific enzyme, substrate, and reaction conditions. The following table summarizes representative kinetic data for several classes of these enzymes.

| Enzyme Class | Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Aminotransferases | Aspartate Aminotransferase (mutant Y70F) | Escherichia coli | Aspartate | - | 8% of wild type | 2% of wild type | |

| Alanine Aminotransferase 1 | Zea mays | L-Alanine | 1.53 | 124.6 | 8.1 x 104 | ||

| Alanine Aminotransferase 1 | Zea mays | 2-Oxoglutarate | 0.18 | 124.6 | - | ||

| Racemases | Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.700 ± 0.053 (at pH 9) | 1.63 ± 0.03 (at pH 10) | - | |

| Decarboxylases | Aromatic Amino Acid Decarboxylase | Pseudomonas putida | L-DOPA | - | - | - | |

| Aromatic Amino Acid Decarboxylase | Mammalian | L-DOPA | - | - | - |

Note: Direct comparison of kcat/Km values can be complex due to variations in experimental conditions. The data presented here are for illustrative purposes.

Experimental Protocols for Studying PLP-Dependent Enzymes

A variety of experimental techniques are employed to investigate the mechanism and structure of PLP-dependent enzymes.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters (Km, kcat) of a PLP-dependent enzyme.

Methodology (Example: Alanine Racemase):

-

Enzyme and Substrate Preparation: Purify the alanine racemase enzyme. Prepare stock solutions of L-alanine and D-alanine of known concentrations in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Coupled Enzyme Assay: The activity of alanine racemase can be measured in the D- to L-alanine direction by coupling the production of L-alanine to the activity of L-alanine dehydrogenase. This second enzyme oxidizes L-alanine to pyruvate while reducing NAD+ to NADH.

-

Reaction Mixture: Prepare a reaction mixture containing a fixed concentration of the purified alanine racemase, L-alanine dehydrogenase, and NAD+ in the appropriate buffer.

-

Initiation of Reaction: Initiate the reaction by adding varying concentrations of the substrate (D-alanine).

-

Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a spectrophotometer.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Workflow Diagram:

Figure 4: Workflow for determining the kinetic parameters of a PLP-dependent enzyme using a coupled assay.

X-Ray Crystallography

Objective: To determine the three-dimensional structure of a PLP-dependent enzyme, providing insights into its active site and catalytic mechanism.

Methodology:

-

Protein Expression and Purification: Overexpress the target enzyme in a suitable host (e.g., E. coli) and purify it to homogeneity using chromatographic techniques.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the enzyme. Co-crystallization with substrates or inhibitors can trap specific conformational states.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron source) and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the protein. Build an atomic model into the electron density and refine it to obtain a high-resolution structure.

Stopped-Flow Spectroscopy

Objective: To study the pre-steady-state kinetics of fast reactions, such as the formation of intermediates in the PLP catalytic cycle.

Methodology:

-

Instrument Setup: Use a stopped-flow instrument that can rapidly mix two solutions (e.g., enzyme and substrate) and monitor the reaction in real-time using absorbance or fluorescence spectroscopy.

-

Reaction Monitoring: Monitor changes in the absorbance or fluorescence spectrum of PLP and its intermediates. For example, the formation and decay of the quinonoid intermediate can often be observed by its characteristic absorbance spectrum.

-

Data Analysis: Analyze the kinetic traces to determine the rate constants for individual steps in the reaction mechanism.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the active site or other regions of the enzyme in catalysis and substrate binding.

Methodology:

-

Primer Design and PCR: Design primers containing the desired mutation and use them to amplify the plasmid DNA encoding the enzyme.

-

Template Removal and Transformation: Digest the parental, non-mutated DNA template with an enzyme like DpnI and transform the mutated plasmid into a suitable E. coli strain.

-

Protein Expression and Characterization: Express and purify the mutant protein and characterize its kinetic and structural properties to assess the impact of the mutation.

Conclusion and Future Directions

Pyridoxal 5'-phosphate is a remarkably versatile coenzyme that plays a central role in a vast array of metabolic pathways. The fundamental principles of its mechanism of action, centered on Schiff base formation and the stabilization of carbanionic intermediates, are well-established. However, the precise tuning of reaction specificity by the enzyme's active site architecture remains an active area of research. Advanced techniques such as time-resolved crystallography and computational modeling are providing unprecedented insights into the dynamic nature of PLP catalysis. A deeper understanding of these mechanisms will continue to be crucial for the development of novel enzyme inhibitors for therapeutic applications and for the engineering of biocatalysts for synthetic chemistry.

References

- 1. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Fulcrum of Metabolism: A Technical Guide to Pyridoxal 5'-Phosphate as a Coenzyme in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (P5P), the biologically active form of vitamin B6, stands as a cornerstone of enzymatic catalysis, participating in an extensive array of metabolic reactions crucial for life.[1] Its remarkable versatility stems from its ability to form a Schiff base with amino groups of substrates, acting as an electrophilic catalyst to stabilize reaction intermediates.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of P5P as a coenzyme. It delves into the core chemical principles governing its catalytic activity, details the diverse enzymatic reactions it facilitates, presents quantitative kinetic data, outlines key experimental methodologies, and explores its significance as a target in drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of P5P's pivotal role in biochemistry.

Introduction: The Versatility of a Vital Coenzyme

Pyridoxal 5'-phosphate is a coenzyme for a vast number of enzymes, primarily involved in amino acid metabolism.[3] The International Union of Biochemistry and Molecular Biology has catalogued over 140 P5P-dependent activities, accounting for approximately 4% of all classified enzymatic reactions.[4] These enzymes are not confined to a single reaction type but catalyze a wide spectrum of transformations, including transamination, decarboxylation, racemization, and various elimination and substitution reactions at the β- and γ-carbons of amino acids. This catalytic diversity underscores the central role of P5P in cellular metabolism, impacting everything from neurotransmitter synthesis to gluconeogenesis.

The functional importance of P5P is further highlighted by the severe neurological and metabolic disorders that arise from deficiencies in its synthesis or the function of P5P-dependent enzymes. Consequently, these enzymes have emerged as significant targets for therapeutic intervention in a range of diseases, including epilepsy, Parkinson's disease, and certain cancers.

The Chemical Core of P5P Catalysis: The Schiff Base

The catalytic prowess of P5P is intrinsically linked to the chemical properties of its pyridine ring and its aldehyde group. The fundamental mechanism of action for all P5P-dependent enzymes begins with the formation of a Schiff base (an imine) between the aldehyde group of P5P and the ε-amino group of a lysine residue in the enzyme's active site, forming an "internal aldimine". Upon substrate binding, the substrate's amino group displaces the lysine's amino group in a transimination reaction, creating a new Schiff base known as the "external aldimine".

This external aldimine is the central intermediate in all P5P-catalyzed reactions. The protonated pyridine nitrogen of P5P acts as an electron sink, withdrawing electron density from the substrate and thereby weakening the bonds around the α-carbon of the amino acid. This electronic destabilization facilitates the cleavage of one of the three bonds connected to the α-carbon, dictating the type of reaction that will ensue.

A Spectrum of Catalytic Activities

The orientation of the external aldimine within the enzyme's active site determines which bond to the α-carbon is perpendicular to the plane of the conjugated π-system of the P5P-substrate complex. This specific bond is then preferentially cleaved, leading to the diverse array of P5P-catalyzed reactions.

Transamination

Transamination reactions involve the transfer of an amino group from an amino acid to an α-keto acid, a critical step in amino acid synthesis and degradation. In this process, after the initial deprotonation of the α-carbon, a proton is added to the C4' carbon of the P5P moiety, forming a ketimine intermediate. Hydrolysis of this ketimine releases the α-keto acid product and generates pyridoxamine 5'-phosphate (PMP). The PMP then donates its amino group to another α-keto acid in the reverse of the first half-reaction to regenerate P5P and form a new amino acid.

Decarboxylation

Decarboxylation reactions, vital for the synthesis of neurotransmitters and other biogenic amines, involve the removal of the carboxyl group from an amino acid as CO2. The electron-withdrawing capacity of the P5P cofactor facilitates the departure of the carboxyl group, leading to the formation of a quinonoid intermediate. Subsequent protonation at the α-carbon yields the amine product and regenerates the internal aldimine.

Racemization

Amino acid racemases catalyze the interconversion of L- and D-amino acids. This reaction proceeds through the removal of the α-proton to form a planar, resonance-stabilized carbanion. The reprotonation of this intermediate can occur from either face of the planar structure, leading to a racemic mixture of the amino acid.

β- and γ-Elimination and Substitution

P5P-dependent enzymes can also catalyze reactions involving the side chains of amino acids. In β-elimination reactions, a group is removed from the β-carbon, often resulting in the formation of an α,β-unsaturated intermediate. This can be followed by the addition of a different nucleophile in a β-substitution reaction. Similar reactions can occur at the γ-carbon.

Quantitative Data on P5P and P5P-Dependent Enzymes

The efficiency and substrate specificity of P5P-dependent enzymes are characterized by their kinetic parameters. The concentration of P5P itself is also a critical factor in cellular metabolism.

| Enzyme Class | Enzyme (Source) | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| Aminotransferase | Aspartate Aminotransferase (Pig Heart) | L-Aspartate | 3900 | 220 | |

| Alanine Aminotransferase (Human) | L-Alanine | 22000 | 700 | ||

| Decarboxylase | Histidine Decarboxylase (Morganella morganii) | L-Histidine | 280 | 35 | |

| DOPA Decarboxylase (Pig Kidney) | L-DOPA | 400 | 12 | ||

| Lyase | Tryptophanase (Escherichia coli) | L-Tryptophan | 250 | 30 | |

| Cysteine Desulfurase (Escherichia coli) | L-Cysteine | 300 | 1.5 | ||

| Racemase | Alanine Racemase (Geobacillus stearothermophilus) | L-Alanine | 2500 | 1100 |

Table 1: Representative Kinetic Parameters of P5P-Dependent Enzymes.

| Sample Type | P5P Concentration (nmol/L) | Notes | Reference(s) |

| Human Plasma | 20 - 100 | Considered adequate vitamin B6 status | |

| Human Plasma (Deficient) | < 20 | Associated with various health risks | |

| Human Erythrocytes | 220 - 550 | Higher concentration than in plasma |

Table 2: Typical Concentrations of P5P in Human Samples.

Experimental Protocols

The study of P5P-dependent enzymes employs a variety of experimental techniques to elucidate their mechanisms and kinetics.

General Enzyme Assay for Aminotransferases (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for alanine aminotransferase (ALT) activity.

-

Principle: The pyruvate produced by ALT is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

L-Alanine solution (200 mM).

-

α-Ketoglutarate solution (15 mM).

-

NADH solution (0.2 mM).

-

Lactate Dehydrogenase (LDH) (approx. 10 units/mL).

-

P5P solution (0.1 mM).

-

Enzyme solution (appropriately diluted).

-

-

Procedure:

-

In a cuvette, mix 800 µL of Assay Buffer, 100 µL of L-Alanine solution, 50 µL of NADH solution, 20 µL of LDH, and 10 µL of P5P solution.

-

Incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate.

-

Add 10 µL of the enzyme solution and mix.

-

Initiate the reaction by adding 10 µL of α-Ketoglutarate solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH consumption using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Reconstitution of Apoenzyme with P5P

Many P5P-dependent enzymes can be purified as apoenzymes (lacking the P5P cofactor). Reconstitution is necessary to obtain the active holoenzyme.

-

Principle: The apoenzyme is incubated with an excess of P5P, allowing the cofactor to bind to the active site and form the internal aldimine.

-

Procedure:

-

Prepare a solution of the purified apoenzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).

-

Add a 5- to 10-fold molar excess of P5P to the apoenzyme solution.

-

Incubate the mixture at room temperature or 4°C for 30-60 minutes.

-

Remove the excess, unbound P5P by dialysis, gel filtration, or buffer exchange.

-

The reconstituted holoenzyme is now ready for activity assays or other experiments.

-

Spectroscopic Detection of Schiff Base Formation

The formation of the P5P-substrate Schiff base (external aldimine) can often be monitored spectroscopically due to a characteristic absorbance spectrum.

-

Principle: The internal aldimine typically has an absorbance maximum around 415-420 nm. Upon formation of the external aldimine with an amino acid substrate, this peak can shift and/or change in intensity. Quinonoid intermediates often exhibit strong absorbance at longer wavelengths (around 500 nm).

-

Methodology:

-

Stopped-flow Spectroscopy: This technique is ideal for observing the rapid kinetics of Schiff base formation and the appearance of subsequent intermediates.

-

One syringe of the stopped-flow instrument is loaded with the holoenzyme solution.

-

The other syringe is loaded with the amino acid substrate solution.

-

The solutions are rapidly mixed, and the absorbance changes at specific wavelengths are monitored over a millisecond to second timescale.

-

-

P5P-Dependent Enzymes in Drug Development

The critical roles of P5P-dependent enzymes in metabolism, particularly in pathways that are essential for pathogens or are dysregulated in human diseases, make them attractive targets for drug development.

Target Identification and Validation

Key P5P-dependent enzymes that are established or potential drug targets include:

-

DOPA Decarboxylase: Inhibition is a strategy in the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine.

-

GABA Aminotransferase: Inhibitors are used as antiepileptic drugs to increase the levels of the inhibitory neurotransmitter GABA.

-

Alanine Racemase: Essential for bacterial cell wall synthesis, making it a target for antibiotics.

-

Ornithine Decarboxylase: A key enzyme in polyamine biosynthesis, which is crucial for cell proliferation, making it a target for anti-cancer and anti-parasitic drugs.

Strategies for Inhibitor Design

Several strategies are employed to design inhibitors of P5P-dependent enzymes:

-

Mechanism-Based Inhibitors (Suicide Inhibitors): These are substrate analogs that are processed by the enzyme to a reactive intermediate that then irreversibly inactivates the enzyme.

-

Transition State Analogs: These molecules mimic the structure of a high-energy transition state in the enzymatic reaction and bind tightly to the active site.

-

Direct P5P-Targeting Molecules: Some compounds are designed to react directly with the aldehyde group of P5P, preventing its participation in catalysis.

The development of selective inhibitors remains a challenge due to the conserved catalytic mechanism among many P5P-dependent enzymes. However, subtle differences in the active site architecture and substrate specificity can be exploited to achieve selectivity.

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of profound importance, enabling a remarkable diversity of enzymatic reactions that are fundamental to metabolism. Its unique chemical properties, centered around the formation of a Schiff base intermediate, provide a versatile catalytic platform that has been harnessed by a multitude of enzymes across all domains of life. A thorough understanding of the mechanisms of P5P-dependent catalysis, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of metabolic pathways and for the rational design of novel therapeutic agents that target these critical enzymes. As research continues to unravel the intricacies of P5P-dependent enzymes, new opportunities for therapeutic intervention in a wide range of human diseases will undoubtedly emerge.

References

- 1. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

The Cornerstone of Catalysis: An In-depth Technical Guide to Pyridoxal 5'-Phosphate

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, structure, and multifaceted roles of Pyridoxal 5'-Phosphate (PLP), the active form of vitamin B6. This document provides a comprehensive overview of PLP, from its fundamental physicochemical characteristics to its intricate involvement in a vast array of enzymatic reactions, supported by detailed experimental methodologies and visual representations of its functional dynamics.

Physicochemical Properties of Pyridoxal 5'-Phosphate

Pyridoxal 5'-phosphate is a versatile coenzyme critical for a multitude of metabolic processes.[1][2][3] Its chemical reactivity is rooted in its unique structure, featuring a pyridine ring, a reactive aldehyde group, a hydroxyl group, and a phosphate group.[1][4] This combination of functional groups allows PLP to act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates.

General and Spectroscopic Properties

The fundamental properties of PLP are summarized below, providing a quantitative basis for its identification and characterization.

| Property | Value |

| Molecular Formula | C₈H₁₀NO₆P |

| Molecular Weight | 247.14 g/mol |

| Appearance | Light yellow powder |

| Melting Point | 140-143 °C |

| Solubility in Water | 28 mg/mL |

| logP | -1.2 |

| UV-Vis Absorption (λmax) | Dependent on pH and solvent environment. A peak around 388 nm is often observed. |

| Fluorescence Emission | Dependent on Schiff base formation and protonation state. Emission around 500-560 nm has been reported for Schiff bases. |

Acid-Base Properties

The protonation state of PLP is crucial for its catalytic activity. The molecule possesses multiple ionizable groups, and their pKa values dictate the predominant species at a given physiological pH.

| Ionizable Group | pKa Value |

| Phosphate (1st) | < 2.5 |

| Hydroxyl Group | 4.14 |

| Phosphate (2nd) | 6.20 |

| Pyridinium Group | 8.69 |

These values can be influenced by the local microenvironment within an enzyme's active site.

Structural Elucidation of Pyridoxal 5'-Phosphate

The three-dimensional structure of PLP, both in its free form and when bound to enzymes, has been extensively studied using various spectroscopic and crystallographic techniques.

Chemical Structure

The fundamental structure of PLP is depicted below. In its active form, the aldehyde group is key to its function, while the phosphate group is crucial for binding to apoenzymes.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyridoxal 5'-Phosphate Monohydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a critical coenzyme in a vast array of metabolic reactions essential for human health. Its involvement spans amino acid metabolism, neurotransmitter synthesis, and glycogenolysis. Understanding the physicochemical properties, biological functions, and methods for quantification of PLP is paramount for research in areas ranging from enzymology to drug development. This guide provides an in-depth overview of Pyridoxal 5'-phosphate monohydrate, including its core physicochemical data, a detailed look at its role in metabolic pathways, and comprehensive experimental protocols for its analysis.

Physicochemical Properties

Quantitative data for Pyridoxal 5'-phosphate monohydrate is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 41468-25-1 | [1][2][3] |

| Molecular Weight | 265.16 g/mol | [1][4] |

| Molecular Formula | C₈H₁₂NO₇P | |

| Appearance | White to light yellow powder | |

| Melting Point | 140-143 °C | |

| Purity | ≥97% |

Core Biological Functions and Signaling Pathways

Pyridoxal 5'-phosphate is a versatile coenzyme that participates in numerous enzymatic reactions, primarily involving amino acids. These reactions include transamination, decarboxylation, racemization, and elimination or replacement reactions. PLP's aldehyde group forms a Schiff base with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes, which is central to its catalytic mechanism.

Vitamin B6 Salvage Pathway

Organisms absorb vitamin B6 in its non-phosphorylated forms (pyridoxine, pyridoxamine, and pyridoxal). The salvage pathway is the intracellular process that converts these vitamers into the active coenzyme, PLP. This pathway is crucial for maintaining a sufficient pool of PLP for cellular processes. The key enzymes in this pathway are pyridoxal kinase and pyridox(am)ine 5'-phosphate oxidase (PNPO).

References

The Cornerstone of Catalysis: An In-depth Guide to the Discovery and History of Pyridoxal 5'-Phosphate

Abstract: Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic processes. Its discovery and the subsequent elucidation of its catalytic prowess represent a significant milestone in our understanding of enzyme function and cellular biochemistry. This technical guide provides a comprehensive overview of the historical journey from the identification of vitamin B6 to the characterization of PLP as a pivotal coenzyme. We delve into the key experiments that unveiled its biosynthetic pathways, the enzymes that govern its formation, and the fundamental mechanisms by which it facilitates a remarkable diversity of chemical reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the origins and functional significance of this essential molecule.

Introduction: The Emergence of Vitamin B6 and its Active Form

The story of Pyridoxal 5'-phosphate begins with the discovery of vitamin B6 in the 1930s. In 1934, Paul György identified a factor that cured a specific dermatitis in rats, which he named vitamin B6.[1][2] This was followed by the isolation and crystallization of vitamin B6 by Samuel Lepkovsky in 1938.[1][2] The chemical structure of this new vitamin, a pyridine derivative, was independently determined by Leslie Harris and Karl Folkers, as well as Richard Kuhn and his colleagues, in the following year.[1] Initially termed pyridoxine, subsequent research by Esmond Snell in the 1940s, utilizing a microbiological growth assay, revealed the existence of two other related compounds with vitamin B6 activity: pyridoxal and pyridoxamine. It was later established that the biological activity of these "vitamers" stemmed from their conversion within the organism to the enzymatically active form, Pyridoxal 5'-phosphate.

PLP's central role in cellular metabolism is profound, acting as a coenzyme in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities. These reactions are predominantly involved in the metabolism of amino acids and include transaminations, decarboxylations, racemizations, and various elimination and substitution reactions. The remarkable catalytic versatility of PLP arises from its ability to form a Schiff base with the amino group of a substrate, and then act as an electrophilic catalyst, or an "electron sink," to stabilize carbanionic intermediates.

The Biosynthesis of Pyridoxal 5'-Phosphate: A Tale of Two Pathways and a Salvage Operation

Organisms have evolved multiple strategies to synthesize PLP. In prokaryotes, fungi, and plants, two primary de novo biosynthetic pathways have been identified: the deoxyxylulose 5-phosphate (DXP)-dependent and the DXP-independent pathways. In contrast, animals are auxotrophs for vitamin B6 and rely on a salvage pathway to convert dietary B6 vitamers into the active PLP coenzyme.

The DXP-Dependent Pathway

First elucidated in Escherichia coli, the DXP-dependent pathway involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate to form pyridoxine 5'-phosphate (PNP). This reaction is catalyzed by PNP synthase. The final step is the oxidation of PNP to PLP by the enzyme pyridoxine/pyridoxamine 5'-phosphate oxidase (PNPO).

The DXP-Independent Pathway

The DXP-independent pathway, studied extensively in Bacillus subtilis, utilizes ribose 5-phosphate, glyceraldehyde 3-phosphate, and ammonia as precursors. These are condensed in a complex series of reactions catalyzed by the PLP synthase enzyme complex, which consists of two subunits, PdxS and PdxT, to directly form PLP.

The Salvage Pathway: The Animal Kingdom's Approach

Animals, including humans, lack the enzymes for de novo PLP synthesis and must obtain vitamin B6 from their diet in the form of pyridoxine, pyridoxal, or pyridoxamine. The salvage pathway involves two key enzymes:

-

Pyridoxal Kinase (PdxK): This enzyme catalyzes the ATP-dependent phosphorylation of the B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) to their respective 5'-phosphate esters.

-

Pyridoxine-5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme then oxidizes pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to pyridoxal 5'-phosphate. PNPO is considered the rate-limiting enzyme in the biosynthesis of PLP via the salvage pathway.

The interplay of these pathways ensures a steady supply of PLP for the myriad of enzymes that depend on it.

Diagram of PLP Biosynthetic Pathways

A schematic overview of the DXP-dependent, DXP-independent, and salvage pathways for the biosynthesis of Pyridoxal 5'-phosphate.

Key Enzymes in PLP Synthesis: Quantitative Insights

The discovery and characterization of the enzymes responsible for PLP biosynthesis were crucial steps in understanding vitamin B6 metabolism. Kinetic studies have provided valuable quantitative data on their function.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) / Turnover Number (min⁻¹) | Inhibitor | K_i (µM) | Reference |

| Pyridoxal Kinase (PdxK) | Pig Liver | Pyridoxal | - | - | Pyridoxal 5'-phosphate | - | |

| T. brucei | Pyridoxal | 38 ± 6.4 | - | - | - | ||

| PNPO | Rabbit Liver | Pyridoxine 5'-phosphate | 8.2 | 42 min⁻¹ | Substrate (PNP) | 50 | |

| Rabbit Liver | Pyridoxamine 5'-phosphate | 3.6 | 6.2 min⁻¹ | - | - | ||

| E. coli K-12 | Pyridoxine 5'-phosphate | 2 | 0.76 s⁻¹ | Pyridoxal 5'-phosphate | 8 | ||

| E. coli K-12 | Pyridoxamine 5'-phosphate | 105 | 1.72 s⁻¹ | 4-Deoxy-PNP | 105 |

The Catalytic Mechanism of PLP-Dependent Enzymes: A Symphony of Chemical Transformations

The versatility of PLP as a coenzyme is rooted in its ability to facilitate a wide range of chemical reactions involving amino acids. The common catalytic cycle begins with the formation of an internal aldimine, a Schiff base linkage between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site.

When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base, known as the external aldimine, in a process called transaldimination. From this central intermediate, the reaction can proceed down several different paths, depending on the specific enzyme and the stereoelectronic environment of the active site. This is often described by the Dunathan Stereoelectronic Hypothesis, which posits that the bond to the α-carbon of the amino acid that is perpendicular to the plane of the pyridine ring of PLP will be cleaved.

Generalized Catalytic Cycle of a PLP-Dependent Enzyme

A simplified diagram illustrating the key steps in the catalytic cycle of a typical PLP-dependent enzyme.

Experimental Protocols: Foundational Methods in PLP Research

The elucidation of PLP's discovery and function was underpinned by the development of robust experimental assays. Below are representative protocols for key enzymes involved in PLP metabolism, based on historical and modern methodologies.

Assay for Pyridoxal Kinase Activity

Principle: The activity of pyridoxal kinase is determined by measuring the rate of PLP formation. Early methods often relied on microbiological assays, but spectrophotometric methods became more common. A direct spectrophotometric assay monitors the increase in absorbance at 388 nm, which corresponds to the formation of PLP.

Reagents:

-

Assay Buffer: 100 mM HEPES, pH 7.4

-

Pyridoxal (PL) solution (substrate)

-

ATP solution (co-substrate)

-

MgCl₂ solution (divalent cation)

-

Purified Pyridoxal Kinase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂, and ATP.

-

Initiate the reaction by adding a known concentration of pyridoxal.

-

Immediately monitor the increase in absorbance at 388 nm over time using a spectrophotometer.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of PLP per minute under the specified conditions.

Assay for Pyridoxine-5'-Phosphate Oxidase (PNPO) Activity

Principle: PNPO activity can be measured by quantifying the formation of PLP from its substrates, PNP or PMP. A modern and sensitive method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly measure the PLP produced.

Reagents:

-

Phosphate buffer, pH 8.0

-

Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP) solution (substrate)

-

Flavin mononucleotide (FMN) solution (cofactor)

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Trichloroacetic acid (TCA) for reaction termination

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Pre-incubate the enzyme source with FMN in the assay buffer.

-

Initiate the reaction by adding the substrate (PNP or PMP).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for PLP concentration using a validated LC-MS/MS method.

-

Enzyme activity is calculated based on the amount of PLP produced per unit time per amount of protein.

Assay for Transaminase (Aminotransferase) Activity

Principle: Transaminase activity is typically measured using a coupled enzyme assay. The production of one of the reaction products is coupled to a second reaction that results in a measurable change in absorbance, often the oxidation of NADH to NAD⁺.

Reagents (for Alanine Aminotransferase - ALT):

-

Assay Buffer: Tris buffer, pH ~7.5

-

L-Alanine solution (substrate)

-

α-Ketoglutarate solution (substrate)

-

NADH solution

-

Lactate Dehydrogenase (LDH) (coupling enzyme)

-

Pyridoxal 5'-phosphate (to ensure full enzyme activation)

-

Enzyme source (e.g., serum, tissue homogenate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, L-alanine, NADH, LDH, and PLP.

-

Add the enzyme source and incubate to allow for pre-incubation.

-

Initiate the reaction by adding α-ketoglutarate.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺ by LDH in the presence of pyruvate (the product of the ALT reaction).

-

The rate of decrease in absorbance is directly proportional to the ALT activity.

-

Enzyme activity is calculated using the molar extinction coefficient of NADH and expressed in international units per liter (IU/L).

Conclusion: The Enduring Legacy of Pyridoxal 5'-Phosphate

The journey from the recognition of a nutritional deficiency to the detailed molecular understanding of a versatile coenzyme exemplifies the progression of biochemical research. The discovery and history of Pyridoxal 5'-phosphate have not only illuminated fundamental aspects of enzyme catalysis and metabolic pathways but have also had significant implications for human health and disease. Deficiencies in PLP synthesis or function are linked to various pathological conditions, including epilepsy. Furthermore, the enzymes involved in PLP metabolism and the PLP-dependent enzymes themselves are targets for drug development. The foundational knowledge laid by early researchers continues to provide a framework for ongoing investigations into the intricate roles of this essential coenzyme in biology and medicine.

References

A Technical Guide to Pyridoxal-5-Phosphate (P5P): Monohydrate vs. Anhydrous Forms for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal-5-Phosphate (P5P), the biologically active form of Vitamin B6, is a critical coenzyme in a vast array of enzymatic reactions essential for human health. It is commercially available in both monohydrate and anhydrous forms. The choice between these forms can have significant implications for research and development due to differences in their physicochemical properties, including stability, solubility, and handling characteristics. This technical guide provides an in-depth comparison of P5P monohydrate and anhydrous forms, offering a scientific basis for selecting the appropriate form for specific research applications. We present a summary of their chemical and physical properties, detailed experimental protocols for their characterization, and an exploration of their roles in key metabolic pathways.

Introduction to Pyridoxal-5-Phosphate (P5P)

Pyridoxal-5-phosphate is a vital coenzyme in over 140 enzymatic reactions, primarily involved in amino acid metabolism.[1][2] Its functions include transamination, decarboxylation, and racemization reactions, making it indispensable for the synthesis of neurotransmitters such as serotonin, dopamine, and GABA.[3][4][5] P5P's aldehyde group forms a Schiff base with the ε-amino group of a lysine residue in the active site of P5P-dependent enzymes, which is central to its catalytic activity.

For research and pharmaceutical applications, P5P is typically supplied as either a monohydrate or an anhydrous solid. The monohydrate form incorporates a single molecule of water within its crystal lattice, which can significantly influence its material properties compared to the water-free anhydrous form.

Physicochemical Properties: Monohydrate vs. Anhydrous

The presence of crystal water in the monohydrate form imparts distinct physicochemical characteristics compared to the anhydrous form. While direct comparative studies are limited in publicly available literature, general principles of solid-state chemistry and data on the monohydrate allow for an informed comparison.

Table 1: Comparison of Physicochemical Properties of P5P Monohydrate and Anhydrous

| Property | P5P Monohydrate | P5P Anhydrous | Key Differences and Research Implications |

| Molecular Formula | C₈H₁₀NO₆P·H₂O | C₈H₁₀NO₆P | The presence of water in the monohydrate increases its molecular weight. |

| Molecular Weight | 265.16 g/mol | 247.14 g/mol | This difference must be accounted for in molar concentration calculations. |

| Appearance | Off-white to light yellow crystalline powder. | Expected to be a crystalline or amorphous powder. | Physical appearance can be an initial indicator of the form. |

| Water Content | ~6.8% (1 mole of water) | < 1% (theoretically 0%) | This is the defining difference and impacts other properties. |

| Melting Point | 140-143 °C (with decomposition) | Not readily available. Likely to have a different melting point or decompose at a different temperature. | Thermal analysis (DSC/TGA) can differentiate the two forms. |

| Hygroscopicity | Generally less hygroscopic due to the stable hydrate structure. | Expected to be more hygroscopic as it will readily absorb water to convert to the more stable monohydrate form under ambient humidity. | Important for handling and storage. The anhydrous form requires more stringent control of humidity. |

| Stability | Generally more stable due to the stabilizing effect of the crystal water. | Potentially less stable, especially in the presence of humidity, as it may convert to the monohydrate form. | The monohydrate is often preferred for its longer shelf-life and robustness. |

| Solubility | Soluble in water (approx. 5 g/L at 20°C). Soluble in 1 M HCl (50 mg/mL). | Quantitative data not readily available. Anhydrous forms can sometimes exhibit higher initial solubility (apparent solubility) before converting to a less soluble hydrate. | The choice of form can impact dissolution rate and bioavailability. |

Experimental Protocols for Characterization

To rigorously compare P5P monohydrate and anhydrous forms, a suite of analytical techniques should be employed.

Solid-State Characterization

These methods are crucial for confirming the form and assessing its physical properties.

-

Objective: To identify the crystalline form based on its unique diffraction pattern.

-

Methodology:

-

Gently grind a small amount of the sample (P5P monohydrate or anhydrous) to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the XRPD pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 5° to 40° with a step size of 0.02° and an appropriate scan speed.

-

The resulting diffractograms will show distinct peaks for the crystalline monohydrate and a different pattern for the anhydrous form.

-

-

Objective: To determine the water content and thermal stability.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample from ambient temperature to approximately 200°C at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

The TGA thermogram of the monohydrate will show a weight loss corresponding to one mole of water (~6.8%) at a specific temperature range, indicating dehydration. The anhydrous form should show minimal weight loss in this range.

-

-

Objective: To determine the melting point and detect phase transitions.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

The DSC thermogram will show endothermic peaks corresponding to dehydration (for the monohydrate) and melting/decomposition. The temperatures of these events will differ between the two forms.

-

-

Objective: To assess the hygroscopicity and the stability of the forms under varying humidity.

-

Methodology:

-

Place a known mass of the sample in the DVS instrument.

-

Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back down) at a constant temperature (e.g., 25°C).

-

The instrument measures the change in mass as the sample adsorbs or desorbs water.

-

The anhydrous form is expected to show a significant uptake of water, potentially converting to the monohydrate, which would be observed as a step-change in the sorption isotherm. The monohydrate should show minimal water uptake until deliquescence at very high humidity.

-

Solubility and Dissolution Rate

-

Objective: To determine the thermodynamic solubility of each form in a specific solvent.

-

Methodology (based on USP <1236>):

-

Add an excess amount of the P5P form to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, filter or centrifuge the suspension to separate the undissolved solid.

-

Analyze the concentration of P5P in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

It is crucial to analyze the solid residue by XRPD to check for any form conversion during the experiment.

-

-

Objective: To measure the dissolution rate of a pure substance from a constant surface area, which is independent of particle size.

-

Methodology (based on USP <1087>):

-

Compress a known amount of the P5P form into a compact of a specific surface area using a die and a hydraulic press.

-

Mount the compact in a rotating disk apparatus.

-

Immerse the rotating disk in a dissolution medium of known volume and temperature, and rotate at a constant speed (e.g., 100 rpm).

-

Collect samples from the dissolution medium at predetermined time intervals.

-

Analyze the concentration of P5P in the samples by HPLC-UV.

-

Plot the cumulative amount of dissolved P5P per unit area against time. The slope of the linear portion of the plot gives the intrinsic dissolution rate.

-

Experimental Workflow for Solid-State Characterization

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. testinglab.com [testinglab.com]

- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 5. Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Conversion of Vitamin B6 to Pyridoxal 5'-Phosphate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6 is a crucial water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (P5P), plays a vital role in a vast array of metabolic processes. P5P is a cofactor for over 140 enzymes, primarily involved in amino acid metabolism, but also in carbohydrate and lipid metabolism, neurotransmitter synthesis, and heme biosynthesis.[1] The intracellular conversion of dietary vitamin B6 vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—into P5P is a tightly regulated process, essential for maintaining cellular homeostasis. Dysregulation of this pathway is implicated in various pathological conditions, making its components potential targets for drug development.[2][3] This technical guide provides an in-depth overview of the core biochemical pathways, key enzymes, quantitative data, and detailed experimental protocols relevant to the intracellular synthesis of P5P.

Biochemical Pathway: The Vitamin B6 Salvage Pathway

Humans and other vertebrates cannot synthesize vitamin B6 de novo and therefore rely on dietary intake and a salvage pathway to convert the various B6 vitamers into the active coenzyme, P5P.[2] The unphosphorylated forms of vitamin B6 are absorbed and transported to cells.[4] The intracellular conversion to P5P is a two-step enzymatic process primarily occurring in the cytoplasm.

First, the dietary forms of vitamin B6 are phosphorylated by the enzyme pyridoxal kinase (PLK) . This reaction utilizes ATP as a phosphate donor to produce pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP).

In the second step, pyridoxine-5'-phosphate oxidase (PNPOx) , a flavin mononucleotide (FMN)-dependent enzyme, catalyzes the oxidation of PNP and PMP to PLP. This is the rate-limiting step in the biosynthesis of P5P. The overall pathway can be visualized as follows:

Key Enzymes in the P5P Synthesis Pathway

Pyridoxal Kinase (PLK)

Pyridoxal kinase (EC 2.7.1.35) is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of the 5'-hydroxyl group of pyridoxal, pyridoxine, and pyridoxamine. This enzyme is crucial for trapping the B6 vitamers within the cell and initiating their conversion to the active form. The activity of human PLK is dependent on the presence of monovalent and divalent cations.

Pyridoxine-5'-phosphate Oxidase (PNPOx)

Pyridoxine-5'-phosphate oxidase (EC 1.4.3.5) is an FMN-dependent oxidoreductase that catalyzes the final and rate-limiting step in the synthesis of P5P. It facilitates the oxidation of both PNP and PMP to PLP. Mutations in the PNPO gene can lead to PNPO deficiency, a condition that can cause severe neonatal epileptic encephalopathy.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in the intracellular conversion of vitamin B6 to P5P.

Table 1: Kinetic Parameters of Pyridoxal Kinase (PLK)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Cation Presence | Reference |

| Human | Pyridoxal (PL) | <10 | 1.42 (85 min-1) | K+ | |

| Human | Pyridoxal (PL) | - | 3.33 (200 min-1) | Na+ | |

| Human | MgATP | <25 | 1.42 (85 min-1) | K+ |

Note: The affinity of human PLK for ATP and PL is significantly increased in the presence of K+ compared to Na+, however, the maximal activity is higher with Na+.

Table 2: Kinetic Parameters of Pyridoxine-5'-phosphate Oxidase (PNPOx)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) / Turnover Number (min-1) | Reference |

| Rabbit Liver | PNP | 8.2 | 42 min-1 | |

| Rabbit Liver | PMP | 3.6 | 6.2 min-1 | |

| E. coli | PNP | 2 | 0.76 s-1 | |

| E. coli | PMP | 105 | 1.72 s-1 |

Experimental Protocols

Measurement of Intracellular P5P and other B6 Vitamers by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of B6 vitamers in plasma or cell lysates.

4.1.1 Sample Preparation

-

Precipitation: To 100 µL of plasma or cell lysate, add 100 µL of a precipitation reagent (e.g., 10% trichloroacetic acid or 5% metaphosphoric acid) to remove high-molecular-weight substances.

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Derivatization (for fluorescence detection): Transfer the supernatant to a new tube. Add a derivatization solution (e.g., a solution containing sodium bisulfite) and incubate at 60°C for 20 minutes.

-

Cooling and Centrifugation: Cool the sample on ice or at 2-8°C, then centrifuge to remove any precipitate.

-

Injection: The supernatant is ready for injection into the HPLC system.

4.1.2 HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An ion-pair, reversed-phase chromatography approach is often used. A typical mobile phase consists of a potassium phosphate buffer with an ion-pairing agent like 1-octanesulfonic acid and triethylamine, with a pH of around 2.16.

-

Elution: A gradient of acetonitrile (e.g., 0.5-15%) is used for elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Fluorescence detector with excitation at ~328 nm and emission at ~393 nm after post-column derivatization with a phosphate buffer containing sodium bisulfite.

4.1.3 Quantification

-

A standard curve is generated using a plasma calibrator of known vitamin B6 concentrations.

-

The concentration of each vitamer is determined by integrating the peak areas or heights.

Pyridoxal Kinase (PLK) Activity Assay

This protocol is adapted from a method for determining PLK activity in dried blood spots and can be modified for cell lysates.

4.2.1 Materials

-

Reaction Buffer: 20 mM potassium phosphate, pH 6.1.

-

Substrate Solution: 10 µM pyridoxal (PL).

-

ATP Solution: 300 µM MgATP.

-

Reaction Stop Mix.

4.2.2 Procedure

-

Sample Preparation: Prepare cell lysates in a suitable buffer.

-

Reaction Incubation: In a microplate well, add the cell lysate.

-

Initiate Reaction: Add the reaction buffer containing PL and MgATP.

-

Incubation: Incubate for 10 minutes at 37°C with shaking (300 rpm).

-

Stop Reaction: Add the reaction stop mix.

-

Detection: The product, P5P, can be quantified using the HPLC method described above.

Pyridoxine-5'-phosphate Oxidase (PNPOx) Activity Assay

This spectrophotometric assay measures the production of P5P.

4.3.1 Materials

-

Reaction Mixture: 50 mM Tris-HCl, pH 7.6, and 5 mM 2-mercaptoethanol.

-

Substrate: Pyridoxine 5'-phosphate (PNP) or Pyridoxamine 5'-phosphate (PMP).

-

Enzyme Preparation: Purified PNPOx or cell/tissue lysate.

4.3.2 Procedure

-

Equilibration: In a cuvette, prepare the reaction mixture and incubate at 37°C for 5 minutes.

-

Initiate Reaction: Add the PNPOx enzyme preparation to the cuvette.

-

Add Substrate: Add the substrate (PNP or PMP) to start the reaction.

-

Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the formation of P5P.

Implications for Drug Development

The enzymes of the vitamin B6 salvage pathway, particularly PLK and PNPOx, represent potential targets for therapeutic intervention. For instance, the development of inhibitors for these enzymes could be a strategy for creating novel antibiotics, as some pathogens rely on this pathway for survival. Conversely, understanding the mechanisms of P5P-dependent enzymes is crucial for designing drugs that do not interfere with essential metabolic processes. Furthermore, the chemical properties of B6 vitamers themselves are being explored for reactivity-based drug discovery, targeting reactive chemical species involved in various pathologies. Recent research also suggests that altered vitamin B6 metabolism in tumors could be exploited for cancer immunotherapy.

Conclusion

The intracellular conversion of vitamin B6 to P5P is a fundamental biochemical process with far-reaching implications for cellular function and human health. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms of this pathway is essential for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies outlined in this guide provide a framework for the quantitative analysis of this vital metabolic pathway, paving the way for future discoveries and therapeutic innovations.

References

Spectroscopic Properties of Pyridoxal 5'-phosphate Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions, particularly in amino acid metabolism. Its rich chemical functionality, including an aldehyde group, a phenolic hydroxyl group, and a phosphate moiety, gives rise to complex and informative spectroscopic properties. Understanding these properties is crucial for elucidating enzyme mechanisms, developing novel therapeutics, and designing robust analytical methods. This technical guide provides a comprehensive overview of the key spectroscopic characteristics of PLP monohydrate, with a focus on UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of Pyridoxal 5'-phosphate is highly sensitive to the surrounding chemical environment, most notably pH. This sensitivity arises from the various ionic and tautomeric forms of the PLP molecule that exist in equilibrium. These forms include the aldehyde, hydrated aldehyde (gem-diol), and hemiacetal forms, each with distinct absorption characteristics. The protonation states of the pyridine nitrogen, the phenolic hydroxyl group, and the phosphate group also significantly influence the electronic transitions and thus the absorption maxima (λmax).

In aqueous solutions, the UV-Vis spectrum of PLP typically displays multiple absorption bands. For instance, at a pH of 7.5, both pyridoxal (PL) and PLP exhibit an absorption maximum at 388 nm; however, the molar extinction coefficient of PLP is significantly higher.[1] The ketoenamine tautomer of a PLP-Schiff base, which is the predominant form in water, shows absorption peaks at 280 nm and 413 nm.[2] The absorption spectrum of PLP is also influenced by its binding to proteins. For example, the internal aldimine formed between PLP and a lysine residue in aspartate aminotransferase has a pKa of 6.8 and its protonation state affects the absorption spectrum.[3]

Data Presentation: UV-Visible Absorption Maxima of PLP

| pH | Predominant Ionic/Tautomeric Form(s) | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |

| < 4 | Cationic, Hydrate | ~295 | Data not readily available | [4] |

| 6.8 | Zwitterionic, Aldehyde/Hydrate | ~300, 388 | Data not readily available | [5] |

| 7.5 | Zwitterionic/Dianionic, Aldehyde | 388 | 5305 | |

| > 8.5 | Dianionic, Aldehyde | ~390 | Data not readily available | |

| N/A (in DMSO) | Schiff Base with aniline | 410 | Data not readily available | |

| N/A (in DMSO) | Schiff Base with 2-hydroxyaniline | 478 | Data not readily available | |

| N/A (in DMSO) | Schiff Base with 2-mercaptoaniline | 466 | Data not readily available |

Note: Molar extinction coefficients can vary with experimental conditions. The provided values are illustrative.

Experimental Protocol: UV-Visible Spectroscopy of PLP

A standard protocol for obtaining the UV-Visible absorption spectrum of PLP monohydrate is as follows:

-

Sample Preparation:

-

Prepare a stock solution of Pyridoxal 5'-phosphate monohydrate of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate buffer) at the desired pH. Aqueous solutions of PLP at a concentration of 5 mM can be prepared using degassed water to minimize oxidation.

-

Ensure the PLP is fully dissolved.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Select quartz cuvettes with a defined path length (typically 1 cm).

-

Set the wavelength range for scanning (e.g., 200-600 nm).

-

-

Measurement:

-

Record a baseline spectrum using the buffer solution alone.

-

Measure the absorbance of the PLP solutions, starting from the most dilute.

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectra.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

-

Visualization: pH-Dependent Equilibria of PLP

Caption: Simplified diagram of the major ionic forms of PLP in aqueous solution as a function of pH.

Fluorescence Spectroscopy

Pyridoxal 5'-phosphate and its derivatives, particularly Schiff bases, exhibit fluorescence, a property that is extensively utilized in biochemical studies. The fluorescence emission is sensitive to the protonation state, solvent polarity, and binding to macromolecules. For instance, the Schiff bases of PLP with amino acids are fluorescent, and their emission properties can provide insights into the local environment of the coenzyme in enzyme active sites.

When bound to aspartate transcarbamylase at pH 8, the pyridoxamine-P moiety has a fluorescence emission band at 395 nm. A study on the Schiff base of PLP with L-isoleucine reported that the species protonated at both the imine and ring nitrogen is the most fluorescent, with a quantum yield of 0.02. This species emits around 500 nm upon excitation at 415 nm. Another study describes a sensitive spectrofluorimetric method for PLP determination where it is oxidized to the highly fluorescent 4-pyridoxic acid 5'-phosphate, with excitation and emission wavelengths of 325 nm and 418 nm, respectively.

Data Presentation: Fluorescence Properties of PLP and its Derivatives

| Compound/Condition | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference(s) |

| PLP-dependent enzyme reaction product | 535 | 587 | Not specified | |

| Pyridoxamine-P moiety in aspartate transcarbamylase (pH 8) | 280 (energy transfer) | 395 | Not specified | |

| PLP-L-isoleucine Schiff base (protonated) | 415 | ~500 | 0.02 | |

| 4-pyridoxic acid 5'-phosphate | 325 | 418 | Not specified |

Experimental Protocol: Fluorescence Spectroscopy of PLP

-

Sample Preparation:

-

Prepare solutions of PLP or its derivatives in a suitable, non-fluorescent buffer at the desired pH.

-

Ensure samples are free of particulate matter by filtration or centrifugation to minimize light scattering.

-

Prepare a blank sample containing only the buffer.

-

-

Instrumentation:

-

Use a spectrofluorometer.

-

Select appropriate excitation and emission monochromator slit widths to balance signal intensity and spectral resolution.

-

Use quartz cuvettes.

-

-

Measurement:

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelength.

-

Record the emission spectrum by setting the excitation monochromator to the wavelength of maximum excitation and scanning the emission wavelength.

-

Measure the fluorescence intensity of the blank and subtract it from the sample measurements.

-

-

Quantum Yield Determination (Comparative Method):

-

Select a standard with a known quantum yield and similar absorption and emission properties.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the appropriate formula.

-

Visualization: Experimental Workflow for Fluorescence Measurement

Caption: A simplified workflow for acquiring fluorescence spectra of Pyridoxal 5'-phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining detailed structural information about PLP in solution. 1H, 13C, and 31P NMR are all informative. The chemical shifts of the various nuclei are sensitive to the protonation state, tautomeric form, and interactions with other molecules.

31P NMR is particularly useful for probing the environment of the phosphate group. The chemical shift of the 31P nucleus is dependent on the protonation state of the phosphate, with deprotonation causing a downfield shift. 13C NMR, especially with isotopic labeling, can provide insights into the structure of enzyme-bound PLP. The chemical shift of the C4' carbon (aldehyde) is a sensitive indicator of Schiff base formation and other structural changes. 1H NMR provides information on the proton environments within the molecule.

Data Presentation: Representative NMR Chemical Shifts for PLP

1H NMR (500 MHz, H₂O, pH 7.0)

| Proton Assignment | Chemical Shift (δ) ppm |

| H-2' (CH₃) | 2.50 |

| H-5' (CH₂) | 5.17 |

| H-6 | 7.77 |

| H-4' (CHO) | 10.43 |

Reference: Human Metabolome Database (HMDB0001491)

13C NMR

| Carbon Assignment | Chemical Shift (δ) ppm | Condition | Reference(s) |

| C-4' (Schiff base with Lysine in D-serine dehydratase) | 167.7 | pH 7.8 | |

| C-5' (Schiff base with Lysine in D-serine dehydratase) | 62.7 | pH 7.8 |

31P NMR

The 31P chemical shift of PLP is pH-dependent. The fully ionized phosphate group in enzyme-bound PLP shows a single resonance.

Experimental Protocol: NMR Spectroscopy of PLP

-

Sample Preparation:

-

Dissolve Pyridoxal 5'-phosphate monohydrate in a suitable deuterated solvent (e.g., D₂O for 1H and 13C NMR).

-

Adjust the pD to the desired value using DCl or NaOD.

-

The concentration should be sufficient for good signal-to-noise, typically in the millimolar range. For aqueous solutions, a concentration of 5 mM is often used.

-

Add a suitable internal standard for chemical shift referencing (e.g., DSS for 1H NMR in D₂O).

-

-

Instrumentation:

-

Use a high-field NMR spectrometer.

-

Select the appropriate probe for the nucleus being observed (1H, 13C, or 31P).

-

-

Data Acquisition:

-

Acquire the free induction decay (FID) using appropriate pulse sequences.

-

For 13C NMR of unenriched samples, a larger number of scans will be required due to the low natural abundance of 13C.

-

-

Data Processing:

-

Perform Fourier transformation of the FID.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups within the PLP molecule. The positions of the absorption bands can be used to identify the presence of specific groups such as C=O (aldehyde), O-H (hydroxyl and water of hydration), C=N (imine in Schiff bases), and the phosphate group.

The IR spectrum of PLP is complex, with characteristic bands for the phosphate group vibrations. The spectrum is also sensitive to the formation of Schiff bases and changes in the protonation state of the molecule.

Data Presentation: Characteristic IR Absorption Bands for PLP and Related Structures

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference(s) |

| 3500 - 2400 | O-H stretching (hydroxyl, water, hydrogen bonding) | |

| ~1650 | C=O stretching (aldehyde) | |

| 1600 - 1400 | Aromatic C=C and C=N stretching | |

| 1250 - 900 | P-O stretching vibrations in the phosphate group | |

| 670 - 500 | O-P-O bending vibrations in the phosphate group |

Note: These are general ranges and specific peak positions can vary.

Experimental Protocol: IR Spectroscopy of PLP (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

Grind a small amount of Pyridoxal 5'-phosphate monohydrate (1-2 mg) with a larger amount of dry KBr (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Place the powder mixture into a pellet press die.

-

Apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the major absorption bands.

-

Visualization: Logical Flow of Schiff Base Formation

Caption: The condensation reaction between PLP and an amino acid to form a Schiff base.

Conclusion